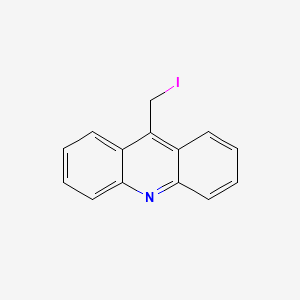

9-(Iodomethyl)acridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-(iodomethyl)acridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10IN/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNLOPGUIKXFCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376664 | |

| Record name | 9-(iodomethyl)acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219647-49-1 | |

| Record name | 9-(Iodomethyl)acridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219647-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(iodomethyl)acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 9 Iodomethyl Acridine

Established Synthetic Pathways for 9-(Iodomethyl)acridine and Precursor Analogues

The synthesis of this compound often relies on the modification of the acridine (B1665455) core, a tricyclic aromatic heterocycle. Established methods typically involve the introduction of a functionalized methyl group at the 9-position, which is the most reactive site for nucleophilic substitution. pharmaguideline.com

Synthesis from Acridine Precursors via Halomethylation

Direct halomethylation of acridine can be challenging. However, the introduction of a methyl group at the 9-position to form 9-methylacridine (B196024) is a common starting point. rsc.org The reaction of iodine with 9-methylacridine in methylene (B1212753) chloride has been shown to yield an iodine-rich salt where a proton on the methyl group is replaced by iodine. furman.edursc.orgrsc.org This provides a direct, albeit specific, route to an iodinated methylacridine derivative.

A more general approach involves the synthesis of 9-chloroacridine (B74977) from diphenylamine-2-carboxylic acid using a catalyst like phosphorus oxychloride (POCl3). pharmaguideline.com While this provides a halo-substituted acridine, subsequent manipulation is required to introduce the desired iodomethyl group. Halomethylation processes for aromatic compounds, in general, can involve reacting the aromatic hydrocarbon with phosphorus oxychloride in the presence of other reagents to introduce a chloromethyl, bromomethyl, or iodomethyl group. google.com

Derivatization Strategies for 9-Substituted Acridines

The 9-position of the acridine ring is electron-deficient, making it a prime target for nucleophilic attack. pharmaguideline.comresearchgate.net This reactivity is central to many derivatization strategies. For instance, 9-chloroacridine readily undergoes nucleophilic substitution reactions with various nucleophiles, including amines, phenols, and hydrazides, to produce a wide array of 9-substituted acridine derivatives. nih.gov

The synthesis of 9-substituted acridines can also be achieved through the Bernthsen reaction, which involves the condensation of diphenylamine (B1679370) with a carboxylic acid in the presence of a Lewis acid like zinc chloride. tandfonline.com This method allows for the direct introduction of a substituted group at the 9-position.

Furthermore, acridine-9-N-acetyl-N-hydroxysuccinimide has been synthesized and used as a pre-column derivatization agent for the fluorimetric detection of amino acids, showcasing the versatility of the acridine scaffold in creating reactive intermediates for analytical applications. rsc.org

Role of 9-(Bromomethyl)acridine (B74509) as a Synthetic Intermediate

9-(Bromomethyl)acridine is a key and versatile intermediate in the synthesis of various biologically active molecules and fluorescent dyes. chemimpex.comontosight.ai Its utility stems from the reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions. chemimpex.com This allows for the attachment of a wide range of functional groups to the acridine core.

For example, 9-(bromomethyl)acridine has been reacted with the potassium salt of thiazolidine-2,4-dione to form 3-[(acridin-9-yl)methyl]thiazolidine-2,4-dione, a key step in the synthesis of more complex hybrid molecules. nih.gov It has also been used in the N-alkylation of various amines and diamines to prepare bis- and tetra-acridine compounds. nih.govcyberleninka.ru The synthesis of 9-(bromomethyl)acridine itself can be accomplished from precursor molecules like 9-methylacridine. chemsrc.com

The conversion of 9-(bromomethyl)acridine to this compound can be achieved through a Finkelstein reaction, where the bromide is displaced by iodide using an iodide salt like sodium iodide in a suitable solvent. This provides a reliable method for accessing the target compound from its more commonly available bromo-analogue.

| Precursor | Reagent(s) | Product | Reaction Type |

| 9-Methylacridine | Iodine, Methylene Chloride | [ICH2C13H8N-H]4(I8)(I5)2 | Halogenation |

| Diphenylamine-2-carboxylic acid | POCl3 | 9-Chloroacridine | Cyclization/Chlorination |

| 9-Chloroacridine | Various Nucleophiles | 9-Substituted Acridines | Nucleophilic Substitution |

| Diphenylamine, Carboxylic Acid | Zinc Chloride | 9-Substituted Acridines | Bernthsen Reaction |

| 9-(Bromomethyl)acridine | Potassium Salt of Thiazolidine-2,4-dione | 3-[(acridin-9-yl)methyl]thiazolidine-2,4-dione | Nucleophilic Substitution |

| 9-(Bromomethyl)acridine | Amines/Diamines | N-alkylated Acridines | N-Alkylation |

| 9-(Bromomethyl)acridine | Sodium Iodide | This compound | Finkelstein Reaction |

Novel Synthetic Approaches for this compound and Related Structures

Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of acridine derivatives, including those that could be adapted for the synthesis of this compound.

Exploration of Sustainable and Green Synthetic Methodologies

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for acridine synthesis. imist.maresearchgate.net These approaches aim to reduce the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool in this regard. univpancasila.ac.id The application of microwave irradiation has been shown to dramatically shorten reaction times for the synthesis of 9-substituted acridine derivatives from hours to minutes, while still affording good yields. researchgate.netjocpr.com For example, the condensation reaction between diphenylamine and carboxylic acids catalyzed by zinc chloride can be significantly accelerated using microwave heating. researchgate.net

Other green approaches include the use of eco-friendly catalysts and solvents. A green methodology for the synthesis of acridine derivatives involves a condensation reaction in a heterogeneous medium using a Lewis acid catalyst and a water scavenger. researchgate.netrevistadechimie.ro Another study reports the use of a Co/C catalyst derived from rice husks for the microwave-assisted synthesis of acridine derivatives in water. rsc.orgrsc.org The use of p-toluenesulphonic acid (p-TSA) as a catalyst in the absence of a solvent for the Bernthsen synthesis of 9-substituted acridines has also been reported as a green alternative. tandfonline.com

| Synthetic Approach | Key Features | Example |

| Multicomponent Reactions | One-pot synthesis, high atom economy | Condensation of sartalone, aldehydes, and ammonia (B1221849) in PEG-400 |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Zinc chloride-catalyzed condensation of diphenylamine and carboxylic acids |

| Green Catalysis | Use of reusable and environmentally benign catalysts | Co/C catalyst from rice husks for acridine synthesis in water |

| Solvent-Free Synthesis | Elimination of hazardous organic solvents | p-TSA catalyzed Bernthsen reaction |

Functionalization Strategies of the 9-Position for Diverse Chemical Applications

The strategic placement of substituents on the acridine ring system is crucial for modulating its biological and photophysical properties. The 9-position of the acridine nucleus is particularly susceptible to nucleophilic attack, a characteristic that has been widely exploited for the synthesis of a plethora of derivatives. pharmaguideline.comresearchgate.net

The iodomethyl group at the 9-position of the acridine ring serves as a highly reactive electrophilic site, readily participating in nucleophilic substitution reactions. This reactivity is analogous to that of its bromo- and chloro-methyl counterparts, which are also valuable precursors in acridine chemistry. chemimpex.com The enhanced reactivity of the C-I bond, however, often makes this compound a preferred substrate for certain transformations.

The versatility of the iodomethyl group is demonstrated in its reaction with various nucleophiles. For instance, it can react with amines, thiols, and alkoxides to introduce a wide range of functional groups. These reactions are fundamental to the synthesis of many biologically active acridine derivatives. rsc.orgnih.gov The general scheme for such nucleophilic substitutions is depicted below:

Scheme 1: General Nucleophilic Substitution at the 9-Iodomethyl Position

An important application of this reactivity is in the synthesis of bis- and tetra-acridine compounds, where the iodomethyl (or bromomethyl) group is used to alkylate nitrogen-containing linkers. nih.gov These multi-acridine structures are of interest for their potential to interact with DNA through multiple intercalation sites. nih.gov

Furthermore, the iodomethyl group can be a precursor for the generation of other reactive intermediates. For example, treatment with a suitable base can lead to the formation of a highly reactive acridine-9-ylidenemethyl species, which can then undergo further transformations.

The introduction of a wide array of substituents at the 9-position of the acridine core is a key strategy for the development of novel compounds with tailored properties. nih.gov While direct substitution on the acridine ring at the 9-position is common, the use of this compound as an intermediate provides a two-step approach that expands the scope of possible modifications.

One notable example is the synthesis of 9-substituted acridines via the reaction of 9-azidoacridine (B1194597) with acetylenes, a process that can be accelerated by microwave irradiation. chempap.org Although this does not directly involve this compound, the underlying principle of functionalizing the 9-position is central.

A more direct application of the iodomethyl group's reactivity is in the synthesis of spiro-acridine derivatives. These compounds, which feature a spirocyclic ring system at the C-9 position, have shown promise as a new class of acridine derivatives. researchgate.net The formation of these spirocycles often proceeds through an intramolecular nucleophilic attack on a functionalized side chain that was initially introduced via the iodomethyl group. researchgate.net For example, (acridin-9-ylmethyl)thioureas can undergo spontaneous cyclization to form spiro[dihydroacridine-9'(10'H),5-imidazolidine]-2-thiones. researchgate.net

The following table summarizes some of the key transformations and the types of substituents that can be introduced at the 9-position, often starting from a reactive precursor like 9-(halomethyl)acridine.

| Precursor | Reagent/Reaction Condition | Resulting Substituent/Structure | Reference |

| 9-Chloroacridine | Nucleophiles (e.g., amines, thiols) | 9-Aminoacridines, 9-Thioacridines | pharmaguideline.comresearchgate.net |

| 9-Azidoacridine | Acetylenes (microwave-assisted) | 9-(1,2,3-Triazol-1-yl)acridines | chempap.org |

| (Acridin-9-ylmethyl)thioureas | Spontaneous cyclization | Spiro[dihydroacridine-9'(10'H),5-imidazolidine]-2-thiones | researchgate.net |

| 4-(Bromomethyl)acridine | Amines, Diamines | Bis- and Tetra-acridines | nih.gov |

| 9-Chloro-1-nitroacridines | Malononitrile | 9-Dicyanomethylene derivatives | ub.edu |

| 9-Fluoro-, 9-Triflate-acridines | Various nucleophiles | Multifunctionalized acridines | researchgate.net |

It is important to note that the reactivity of the 9-position can be influenced by the presence of other substituents on the acridine ring system. researchgate.netresearchgate.net Electron-withdrawing or electron-donating groups can modulate the electron density at the C-9 carbon, thereby affecting the rate and outcome of nucleophilic substitution reactions. researchgate.net

Mechanistic Chemical Reactivity and Reaction Dynamics of 9 Iodomethyl Acridine

Nucleophilic Substitution Reactions Involving the Iodomethyl Group

The primary site for nucleophilic substitution on 9-(Iodomethyl)acridine is the methylene (B1212753) carbon of the iodomethyl group. The carbon-iodine bond is relatively weak and polarized, with the carbon atom being electrophilic and the iodine atom being a good leaving group. This facilitates attack by a wide range of nucleophiles. These reactions typically proceed via one of two classical mechanistic pathways: bimolecular nucleophilic substitution (SN2) or unimolecular nucleophilic substitution (SN1). organic-chemistry.orglibretexts.orgsavemyexams.com The prevailing mechanism is dictated by factors such as the nature of the nucleophile, the solvent, and the stability of potential intermediates. libretexts.org

The regioselectivity of nucleophilic substitution is highly specific to the iodomethyl group. The C-I bond is significantly more reactive than the C-H or C-C bonds within the molecule, and the carbon atoms of the acridine (B1665455) ring are not susceptible to nucleophilic attack under typical substitution conditions for this side chain.

The stereochemical outcome of the reaction is dependent on the operative mechanism:

SN2 Pathway : This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). libretexts.org This leads to an inversion of stereochemical configuration at the carbon center. While the methylene carbon in this compound is not a stereocenter, this pathway follows a well-defined trajectory, forming a trigonal bipyramidal transition state. libretexts.org This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. vanderbilt.edu

SN1 Pathway : This two-step mechanism begins with the slow, rate-determining departure of the iodide leaving group to form a carbocation intermediate. libretexts.org The acridine ring provides significant resonance stabilization to this adjacent carbocation (an (acridin-9-yl)methyl cation), making it a plausible intermediate. This planar carbocation is then rapidly attacked by the nucleophile from either face. savemyexams.comlibretexts.org If the carbon were chiral, this would lead to racemization. The SN1 pathway is favored by weak nucleophiles, polar protic solvents that can solvate both the leaving group and the carbocation, and substrates that form stable carbocations. organic-chemistry.orgvanderbilt.edu Given the stability of the benzylic-like (acridin-9-yl)methyl cation, the SN1 pathway is a highly probable route for this compound, especially under solvolytic conditions.

The kinetics and energetics of the substitution reactions provide clear distinctions between the SN1 and SN2 pathways.

Reaction Kinetics: The rate of the reaction is determined by the composition of the rate-determining step. msu.edu

SN2 Kinetics : The rate of an SN2 reaction is dependent on the concentrations of both the substrate, this compound, and the attacking nucleophile. libretexts.orglibretexts.org The reaction is bimolecular and follows second-order kinetics.

Rate = k[this compound][Nucleophile]

SN1 Kinetics : The rate of an SN1 reaction depends only on the concentration of the substrate, as the slow step is the unimolecular dissociation of the leaving group. savemyexams.comlibretexts.org The concentration of the nucleophile does not affect the rate. The reaction is unimolecular and follows first-order kinetics.

Rate = k[this compound]

Energetics: The energy profiles of the two pathways differ significantly. The SN2 reaction proceeds through a single, high-energy transition state. libretexts.org In contrast, the SN1 reaction involves a multi-step profile with a high-energy transition state leading to a carbocation intermediate, which resides in a local energy minimum before proceeding through a second, lower-energy transition state to the final product. libretexts.org

| Characteristic | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Kinetics | First-order (Rate = k[Substrate]) | Second-order (Rate = k[Substrate][Nu]) |

| Mechanism | Two steps (Carbocation intermediate) | One step (Concerted) |

| Substrate Structure | Favored by stable carbocations (tertiary, benzylic) | Favored by unhindered substrates (methyl, primary) |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH) | Favored by strong nucleophiles (e.g., CN⁻, RS⁻) |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Stereochemistry | Racemization (if chiral center) | Inversion of configuration |

Photoinduced Processes and Photochemical Transformations

The acridine ring is a well-known chromophore that readily absorbs UV and visible light, leading to electronically excited states with distinct reactivity. This photoreactivity is central to the utility of acridine derivatives in various applications.

Upon irradiation with light of an appropriate wavelength, this compound can undergo photoalkylation reactions. ptfarm.placs.org This process is initiated by the photochemical cleavage of the carbon-iodine bond, which is the weakest bond in the substituent. This cleavage can occur through two primary pathways:

Homolytic Cleavage : The C-I bond breaks to form two radical species: an (acridin-9-yl)methyl radical and an iodine radical. The highly reactive (acridin-9-yl)methyl radical can then attack other molecules, leading to the formation of a new carbon-carbon or carbon-heteroatom bond, thus alkylating the substrate.

Heterolytic Cleavage : The C-I bond breaks with both electrons going to the more electronegative iodine atom, resulting in the formation of an (acridin-9-yl)methyl cation and an iodide anion. The electrophilic cation can then be attacked by a nucleophile.

This ability to generate a reactive alkylating species upon irradiation makes related compounds like 9-(bromomethyl)acridine (B74509) useful as photolabile protecting groups (or "photocages") for functional groups like carboxylic acids. sciforum.netuminho.pt The function is "caged" as an ester and can be released in a controlled manner using light. sciforum.net

Photoinduced Electron Transfer (PET) is a fundamental process in the photochemistry of many acridine derivatives. nih.gov In a PET process, the acridine molecule, upon absorbing a photon and reaching an excited state, can either donate or accept an electron from a nearby molecule (a donor or acceptor). nih.gov

Acridine as a Photooxidant : The excited acridine molecule can accept an electron from a donor molecule, resulting in the formation of an acridine radical anion and a donor radical cation.

Acridine as a Photoreductant : Alternatively, the excited acridine can donate an electron to an acceptor molecule, forming an acridine radical cation and an acceptor radical anion.

This ability to generate radical ions upon irradiation makes acridine derivatives effective photocatalysts in organic synthesis. nih.gov For instance, 9-arylacridines can catalyze the direct decarboxylation of carboxylic acids through a photoinduced proton-coupled electron transfer (PCET) process within a hydrogen-bonded complex. nih.gov

Upon absorption of light, the acridine molecule is initially promoted to a singlet excited state (S₁). While it can react from this state, it can also undergo a spin-forbidden process called intersystem crossing to form a longer-lived triplet excited state (T₁). This triplet state often plays a crucial role in the photoreactivity of acridines.

Studies on acridine orange, a related derivative, have shown that its triplet excited state can undergo a proton-coupled electron transfer (PCET) reaction with phenol (B47542) derivatives. nih.gov In this specific reaction, the excited triplet acridine abstracts a hydrogen atom (a proton and an electron) from the phenol, generating an acridine radical and a phenoxyl radical. nih.gov The kinetics of these subsequent electron and proton transfer steps can be monitored using transient absorption spectroscopy. nih.gov The involvement of triplet states in photochemical reactions can be inferred from quenching experiments; for example, molecular oxygen is an efficient quencher of triplet states, and its presence can significantly alter the reaction pathway and product distribution.

Intramolecular Cyclization and Spirocyclization Pathways

The reactivity of the 9-methyl substituent on the acridine scaffold, particularly when functionalized with a good leaving group like iodide, provides a pathway to complex molecular architectures through intramolecular reactions. These reactions are heavily influenced by the inherent electronic properties of the acridine nucleus.

A significant class of compounds derived from the reactivity of the 9-methylacridine (B196024) system is the spiro[dihydroacridine-9'(10'H),5-imidazolidine]-2-thiones. researchgate.net These novel acridine spirocycles are not formed directly from this compound but from its derivatives, specifically 1-substituted 3-(acridin-9-ylmethyl)thioureas. researchgate.netresearchgate.net The synthesis begins with the conversion of a 9-(halomethyl)acridine or a related precursor to 1-(acridin-9-yl)methanamine and its N-substituted analogues. researchgate.net These amines are then reacted with various alkyl or aryl isothiocyanates to yield the corresponding (acridin-9-ylmethyl)thioureas. researchgate.netresearchgate.net

The key step is a spontaneous intramolecular cyclization of these thiourea (B124793) derivatives. researchgate.net This process involves the nucleophilic attack of the thiourea moiety onto the C-9 position of the acridine ring, leading to the formation of a five-membered imidazolidine-2-thione ring spiro-fused at the C-9 carbon. researchgate.net The reaction results in the formation of a dihydroacridine structure. researchgate.net

These spiro[dihydroacridine-9'(10'H),5-imidazolidine]-2-thiones can be further modified. For instance, they can be transformed into their imidazolidine-2-one analogues using reagents like mesitylnitrile oxide. researchgate.netresearchgate.net Interestingly, some of these oxo-analogues have been observed to partially reopen, reverting to the corresponding (acridin-9-ylmethyl)ureas. researchgate.netresearchgate.net An unusual spirocyclization pathway has also been noted for 3-(acridin-9-ylmethyl)-1-(acridin-9-yl)thioureas, where cyclization occurs via a CH carbanion instead of the N-1 nitrogen. researchgate.net

Table 1: Synthesis of Spiro[dihydroacridine-9'(10'H),5-imidazolidine]-2-thiones

| Starting Amine Precursor | Isothiocyanate Reagent | Resulting Spiro Compound Class | Reference |

|---|---|---|---|

| 1-(Acridin-9-yl)methanamine | Alkyl/Aryl isothiocyanates | Spiro[dihydroacridine-9'(10'H),5-imidazolidine]-2-thiones | researchgate.net |

| N-(Acridin-9-ylmethyl)propan-1-amine | Alkyl/Aryl isothiocyanates | 1-Propyl-spiro[dihydroacridine-9'(10'H),5-imidazolidine]-2-thione analogues | researchgate.net |

| N-(Acridin-9-ylmethyl)benzylamine | Alkyl/Aryl isothiocyanates | 1-Benzyl-spiro[dihydroacridine-9'(10'H),5-imidazolidine]-2-thione analogues | researchgate.net |

The general tendency for 9-substituted acridines to undergo spirocyclization is rooted in the distinct electronic nature of the acridine ring system. researchgate.net The C-9 position of acridine is electronically deficient, making it highly susceptible to nucleophilic attack. pharmaguideline.comresearchgate.net This reactivity is a cornerstone of acridine chemistry, enabling the synthesis of various derivatives through reactions with nucleophiles. researchgate.netresearchgate.net

In the context of intramolecular cyclization, the C-9 carbon acts as a potent electrophilic center. For (acridin-9-ylmethyl)thiourea precursors, the nucleophilic sulfur or nitrogen atom of the thiourea side chain readily attacks this electrophilic C-9 position. researchgate.netresearchgate.net This particular susceptibility facilitates the cyclization process, often allowing it to proceed spontaneously under mild conditions. researchgate.net The formation of spiro-acridine derivatives via this pathway has been highlighted as a significant synthetic strategy. researchgate.net The high reactivity of the C-9 position is attributed to the nitrogen heteroatom activating the aromatic core for nucleophilic substitution. researchgate.net This inherent property of the acridine scaffold is the primary driving force for the observed cyclization tendencies, leading to the formation of stable five- or six-membered spiro rings. researchgate.net

Theoretical and Computational Studies of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the complex reaction dynamics of acridine derivatives at a molecular level. These studies offer insights into transient species and energetic landscapes that are often difficult to capture through experimental methods alone.

Theoretical studies, particularly those using Density Functional Theory (DFT), have been instrumental in understanding the mechanisms of reactions at the acridine C-9 position. researchgate.net For nucleophilic aromatic substitution reactions, which are central to the chemistry of 9-substituted acridines, computational models confirm that the reaction proceeds through a well-defined transition state. researchgate.net This transition state is often characterized as a Meisenheimer-like complex, an intermediate formed by the addition of the nucleophile to the aromatic ring. researchgate.net

A reaction intermediate is a transient molecular entity that is formed from the reactants and reacts further to give the products of a chemical reaction. libretexts.orgdalalinstitute.com Unlike a transition state, which represents an energy maximum on the reaction coordinate, an intermediate lies in a local energy minimum between two transition states. libretexts.orgdalalinstitute.com Computational studies can model the geometries and energies of both intermediates and transition states. researchgate.net For reactions involving 9-aminoacridines in aqueous solutions, a multistep mechanism has been proposed where the solvent actively participates in the reaction, leading to an unstable hemiaminal intermediate. researchgate.net Strong correlations between calculated reaction energies and the geometric parameters of the reactants and products can be established, which helps in rationalizing reaction pathways and designing new acridine-based molecules without the need for extensive computations of the transition states. researchgate.net

The interaction of acridine derivatives with light initiates a series of complex photochemical reactions, which have been explored through computational modeling. nih.govnih.gov Upon absorption of light, the acridine molecule is promoted to an excited electronic state, typically a singlet state (S1). nih.govnih.gov Computational studies help to characterize these excited states. The lowest singlet excited state of acridine is often of the n → π* type. nih.gov From this state, the molecule can undergo intersystem crossing to a triplet excited state (T1), which is typically of the π → π* type. nih.govnih.gov

Computational models suggest that these excited states are key precursors in the photochemical transformation of acridine. nih.gov For example, in the presence of water, it is hypothesized that the excited acridine molecule (either singlet or triplet) can react to form 9-hydroxy-10-hydroacridine. nih.gov This is proposed to occur via a nucleophilic addition of water to the C-9 position, which becomes more electron-deficient in the excited state. nih.gov Another major photoproduct is acridone (B373769), which can be formed from the 9-hydroxy-10-hydroacridine intermediate. nih.gov

Furthermore, computational studies have investigated photoinduced proton-coupled electron transfer (PCET) processes in acridine-carboxylic acid systems. nih.gov These models analyze the energetics of the excited states and the subsequent electron and proton transfer events that lead to the formation of radical pairs, which can then undergo further reactions like decarboxylation. nih.gov Such theoretical investigations are crucial for understanding the ultimate environmental fate of aza-aromatic pollutants like acridine and for designing novel photocatalytic systems. nih.govnih.gov

Table 2: Computationally Studied Photochemical Processes of Acridine

| Process | Key Intermediate/State | Proposed Product(s) | Computational Approach | Reference |

|---|---|---|---|---|

| Phototransformation in Aqueous Media | Singlet/Triplet Excited State | Acridone, Acridine Dihydrodiol | Analysis of excited state electron density | nih.gov |

| Photoinduced Proton-Coupled Electron Transfer (PCET) | Acridine-Carboxylic Acid H-bonded Complex (Excited State) | Acridinyl Radical, Carboxylate Radical | DFT (ωB97X-D/6–311-G**) | nih.gov |

| Photocatalytic Water Splitting | Excited State Acridine | Hydrogen, Oxygen | Quantum chemical calculations | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 9 Iodomethyl Acridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. One-dimensional and two-dimensional NMR techniques provide detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Structural Confirmation

One-dimensional NMR spectra, including ¹H, ¹³C, and ¹⁵N NMR, are fundamental for the initial structural confirmation of 9-(Iodomethyl)acridine and its derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their immediate electronic environment. For acridine (B1665455) derivatives, the aromatic protons of the acridine core typically appear as multiplets in the downfield region of the spectrum. chemicalbook.comnih.gov The chemical shift of the methylene (B1212753) protons in the iodomethyl group at the 9-position is particularly diagnostic. Due to the electronegativity of the iodine atom and the deshielding effect of the acridine ring, these protons are expected to resonate at a characteristic downfield shift. For instance, in related 9-substituted acridines, the methylene protons adjacent to the acridine ring show distinct chemical shifts that are sensitive to the nature of the substituent. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule. The carbon atoms of the acridine ring system display characteristic chemical shifts. nih.govchemicalbook.com The signal for the methylene carbon in the 9-(iodomethyl) group is expected to be in the aliphatic region but shifted downfield due to the attached iodine atom. The specific chemical shifts of the acridine carbons can be influenced by the substituent at the 9-position, providing further structural confirmation. nih.gov

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the nitrogen atom within the acridine ring. The chemical shift of the nitrogen is sensitive to its hybridization and the electronic effects of substituents on the acridine core. In acridine derivatives, the nitrogen chemical shift can help to understand the electronic structure and reactivity of the molecule. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Acridine Derivatives

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| 9-Methylacridine (B196024) | Aromatic H: 7.49-8.20, CH₃: 3.02 | Aromatic C: 122-149, CH₃: 14.5 | chemicalbook.com, chemicalbook.com |

| Phenyl acridine-9-carboxylates | Aromatic H: 7.0-8.5 | Aromatic C: 120-150, C=O: ~165 | nih.gov |

| 9-Alkylaminoacridine derivatives | Aromatic H: 7.94-8.60, Alkyl H: variable | Aromatic C: variable | aacrjournals.org |

This table presents a generalized range of chemical shifts based on available data for related acridine structures. Actual values for this compound may vary.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms. mdpi.comgoogle.comnih.govmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those on adjacent carbon atoms. For this compound, COSY spectra would be used to trace the connectivity of the protons within the aromatic rings of the acridine core. mdpi.comfarmaciajournal.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, which is invaluable for determining the conformation of the molecule. mdpi.commdpi.com For example, a NOESY cross-peak between the methylene protons of the iodomethyl group and protons on the acridine ring would confirm their spatial proximity. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. mdpi.comgoogle.comnih.govmdpi.com An HMQC or HSQC spectrum of this compound would show a cross-peak between the methylene protons and the methylene carbon of the iodomethyl group, as well as correlations for all the C-H bonds in the acridine rings. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). mdpi.comgoogle.comnih.govmdpi.com This is particularly useful for identifying quaternary carbons and for linking different fragments of a molecule. For this compound, HMBC correlations would be expected between the methylene protons and the C-9 carbon of the acridine ring, as well as adjacent quaternary carbons, providing definitive evidence for the attachment of the iodomethyl group at the 9-position. mdpi.comnih.gov

Analysis of Chemical Shifts and Coupling Constants in Relation to Molecular Structure

The precise values of chemical shifts and coupling constants are highly dependent on the molecular structure. nih.gov In the acridine system, the electron-withdrawing nature of the nitrogen atom and the aromatic ring currents lead to a characteristic dispersion of the proton and carbon signals. The introduction of the iodomethyl group at the 9-position will further influence these values. The electronegativity of the iodine atom will deshield the adjacent methylene protons and carbon. The analysis of these shifts, in comparison to related acridine derivatives, allows for a detailed understanding of the electronic effects of the substituent. nih.gov

Coupling constants (J-values) between protons on the aromatic rings provide information about their relative positions (ortho, meta, or para coupling). These values are critical for the correct assignment of the aromatic proton signals. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and for confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million (ppm). mdpi.com This accuracy allows for the determination of the elemental formula of a compound, as there will be only one possible combination of atoms that fits the measured mass. For this compound (C₁₄H₁₀IN), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This is a critical step in the unambiguous identification of the compound. mdpi.comamazonaws.com

LC/MSD for Purity Assessment and Molecular Weight Verification

Liquid chromatography-mass spectrometry (LC/MSD) combines the separation power of liquid chromatography with the detection capabilities of a mass spectrometer. hmdb.ca This technique is widely used to assess the purity of a sample and to verify its molecular weight. lcms.czlcms.cz An LC/MSD analysis of a this compound sample would involve separating the compound from any impurities on an LC column, followed by detection by the mass spectrometer. The mass spectrum would show a peak corresponding to the molecular ion of this compound, confirming its molecular weight. The purity of the sample can be estimated by integrating the area of the main peak in the chromatogram relative to the areas of any impurity peaks.

Table 2: Summary of Mass Spectrometry Techniques for the Analysis of this compound

| Technique | Purpose | Expected Outcome for this compound (C₁₄H₁₀IN) | Reference |

| HRMS | Exact Mass Determination & Elemental Formula Confirmation | Measurement of the exact mass of the molecular ion [M]⁺ or [M+H]⁺, confirming the elemental formula C₁₄H₁₀IN. | mdpi.com, mdpi.com |

| LC/MSD | Purity Assessment & Molecular Weight Verification | A major peak in the chromatogram with a corresponding mass spectrum showing the molecular ion, confirming the molecular weight and indicating the purity of the sample. | hmdb.ca, lcms.cz |

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The IR spectrum of a compound provides a unique "fingerprint" based on the vibrational frequencies of its bonds.

In the case of this compound and its derivatives, the IR spectrum reveals characteristic absorption bands that correspond to the vibrations of its specific structural components. The acridine core, a tricyclic aromatic system, exhibits distinct C-H and C=C stretching vibrations. The aromatic C-H stretching bands typically appear in the region of 3100-3000 cm⁻¹, while the C=C in-ring stretching vibrations are observed between 1600-1400 cm⁻¹. libretexts.org

The iodomethyl group (-CH₂I) introduces additional vibrational modes. The C-H stretching of the methylene group is expected in the 3000-2850 cm⁻¹ range. libretexts.org The C-I stretching vibration is generally weak and falls in the lower frequency "fingerprint region" of the spectrum, typically below 600 cm⁻¹. Other important functional groups that can be identified in derivatives include the strong and broad O-H stretch in alcohols and carboxylic acids (around 3300-2500 cm⁻¹), and the sharp C=O stretch in ketones and aldehydes (around 1715 cm⁻¹). libretexts.org

Table 1: Characteristic IR Absorption Frequencies for this compound and its Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium to Weak |

| Methylene C-H | Stretch | 3000-2850 | Medium |

| Aromatic C=C | In-ring Stretch | 1600-1400 | Medium to Strong |

| Methylene C-H | Bend (Scissoring) | 1470-1450 | Medium |

| C-I | Stretch | < 600 | Weak |

| O-H (in alcohols) | Stretch | 3500-3200 | Strong, Broad |

| C=O (in ketones) | Stretch | ~1715 | Strong, Sharp |

This table provides a generalized overview of expected IR absorption ranges. Actual values can vary based on the specific molecular environment.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals.

Analysis of Electronic Transitions (π→π transitions)*

The UV-Vis spectra of acridine and its derivatives are characterized by intense absorption bands in the ultraviolet and visible regions, which are primarily attributed to π→π* electronic transitions within the aromatic acridine ring system. researchgate.net These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation of the tricyclic acridine core results in absorption at longer wavelengths compared to simpler aromatic systems.

For acridine derivatives, the position and intensity of these absorption bands are sensitive to the nature and position of substituents on the acridine ring. For instance, the introduction of an iodomethyl group at the 9-position can influence the energy levels of the π orbitals, leading to shifts in the absorption maxima. Studies on various acridine derivatives have shown significant absorption in the 350-450 nm range, which is characteristic of the π-electron energy levels of the acridine ring. researchgate.net

Observation of Hypochromic and Bathochromic Effects in Molecular Interactions

The interaction of this compound and its derivatives with other molecules, such as DNA or proteins, can lead to significant changes in their UV-Vis absorption spectra. Two commonly observed phenomena are hypochromism and bathochromism.

Hypochromism is a decrease in the molar absorptivity (intensity) of an absorption band. It often occurs when a molecule intercalates into the DNA double helix, due to the coupling of the π-orbitals of the intercalating agent with those of the DNA base pairs. researchgate.netnih.gov This interaction alters the transition dipole moment, leading to reduced light absorption.

Bathochromism , also known as a red shift, is a shift of an absorption band to a longer wavelength (lower energy). This effect is also characteristic of intercalation, as the stabilization of the excited state of the acridine derivative within the DNA environment reduces the energy gap for the π→π* transition. researchgate.netbham.ac.uk

Conversely, hyperchromism (an increase in absorption intensity) and a hypsochromic shift (blue shift, to shorter wavelengths) can also occur, often associated with electrostatic or groove binding interactions with macromolecules. researchgate.netnih.gov The specific spectral changes observed provide valuable information about the mode and strength of the interaction between the acridine derivative and its binding partner.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has been excited by absorbing light. This technique provides information about the electronic structure, molecular environment, and dynamics of fluorescent molecules.

Emission Spectra Analysis and Quantum Yield Determination

This compound and many of its derivatives are fluorescent compounds. Upon excitation at an appropriate wavelength, they emit light at a longer wavelength, a phenomenon known as the Stokes shift. The emission spectrum provides information about the energy difference between the first excited singlet state and the ground state. For example, 9-(bromomethyl)acridine (B74509) has an emission maximum at 447 nm, with lower intensity maxima at 468 and 413 nm. sigmaaldrich.com

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. horiba.com The quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. horiba.comthermofisher.com The quantum yield is highly sensitive to the molecular structure and the local environment. For instance, the substituents on the acridine ring can significantly influence the quantum yield. researchgate.net

Table 2: Illustrative Fluorescence Properties of Acridine Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| Acridone (B373769) | 249 | - | 0.42 (in ethanol) |

| 9-Aminoacridine (B1665356) | - | - | - |

| Coumarin-based boronic acid derivative | 456 | 590 | 0.78 |

Mechanisms of Fluorescence Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. It can occur through various mechanisms, including:

Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with another molecule (the quencher) in the ground state. nih.gov This complex formation prevents the fluorophore from being excited. The binding constant for this complex formation can often be determined from the quenching data.

Dynamic (Collisional) Quenching: In this mechanism, the excited fluorophore collides with a quencher molecule, which leads to the de-excitation of the fluorophore without the emission of a photon. atto-tec.com This process is diffusion-controlled and its efficiency is described by the Stern-Volmer equation.

Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer process that occurs when the emission spectrum of a donor fluorophore overlaps with the absorption spectrum of an acceptor molecule. The energy is transferred from the donor to the acceptor, quenching the donor's fluorescence. atto-tec.com

Photoinduced Electron Transfer (PET): In this process, an electron is transferred from the excited fluorophore to an acceptor molecule, or from a donor molecule to the excited fluorophore, leading to the formation of a radical ion pair and quenching of the fluorescence. mdpi.com

The study of fluorescence quenching mechanisms provides valuable insights into the interactions of this compound and its derivatives with their environment, including their binding to biological macromolecules. For example, the quenching of acridine derivative fluorescence upon interaction with DNA can indicate binding and provide details about the nature of that interaction.

Spectroscopic Behavior in Different Solvent Systems

The spectroscopic properties of acridine and its derivatives, including this compound, are significantly influenced by the solvent environment. sphinxsai.comnih.gov Solvatochromism, the change in the color of a chemical substance depending on the polarity of the solvent, is a key phenomenon observed in the absorption and fluorescence spectra of these compounds. sphinxsai.com

Studies on acridine have shown that variations in solvent polarity, dielectric constant, and polarizability can lead to shifts in absorption and emission spectra. sphinxsai.com For instance, the fluorescence emission spectra of acridine exhibit two peaks, with their maxima shifting in different solvents such as carbon tetrachloride, dichloromethane, propan-2-ol, ethanol, methanol, acetonitrile, and N,N-dimethylformamide (DMF). sphinxsai.com The observed full width at half maximum (FWHM) of the absorption band indicates strong associations via intermolecular hydrogen bonding between the hydroxyl group of polar protic solvents and the nitrogen atom of the acridine ring, leading to greater stabilization in the ground state. sphinxsai.com

The photophysical properties of acridine derivatives are tied to their semi-planar heterocyclic structure, which facilitates interactions with different biomolecular targets. rsc.org Theoretical studies on 9-substituted acridinamines have revealed that some derivatives can coexist as amino and imino tautomers in solvents of varying polarities and abilities to form specific interactions. nih.gov This tautomerism, influenced by the solvent, affects the absorption and fluorescence properties of the molecules. nih.gov For certain derivatives, the imino form is favored in the ground state, while the amino form is the predominant emitter in the excited state, making them potential spectral indicators of environmental properties. nih.gov

The table below summarizes the fluorescence spectral data of acridine in various solvents, illustrating the impact of the solvent environment on its spectroscopic behavior.

| Solvent | Wavelength 1 (nm) | Wavelength 2 (nm) |

| Carbon Tetrachloride | 544 | 575 |

| Dichloromethane | 546 | 576 |

| Propan-2-ol | 541 | 569 |

| Ethanol | 546 | 571 |

| Methanol | 544 | 585 |

| Acetonitrile | 541 | 571 |

| N,N-Dimethylformamide | 554 | 581 |

This table is based on data for the parent acridine molecule and serves as a reference for the expected behavior of its derivatives. sphinxsai.com

X-ray Crystallography for Definitive Solid-State Structure Determination

Crystallographic studies on related acridine derivatives have provided significant insights into their structural features. For instance, the crystal structure of a bis(acridine-4-carboxamide) derivative bound to DNA revealed non-covalent duplex cross-linking, where the acridine chromophores intercalate into the DNA at CG steps. nih.gov This study highlighted how the alkyl linker threads through the minor grooves, and the ligand molecules form specific hydrogen bonds with the guanine (B1146940) bases. nih.gov

In another study, the reaction of iodine with 9-methylacridine led to the formation of polyiodide salts and a charge-transfer complex, whose structures were determined by single-crystal X-ray diffraction. psu.edu The analysis, performed at specific temperatures using Mo-Kα radiation, involved solving the structures by direct methods and refining them using full-matrix least-squares techniques. psu.edu All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were included at idealized positions. psu.edu

Furthermore, X-ray crystallography has been crucial in elucidating the structures of spiro[dihydroacridine-9'(10'H),5-imidazolidine]-2-thiones, which are formed from the spontaneous cyclization of 1-substituted 3-(acridin-9-ylmethyl)thioureas. researchgate.net The presence of a quaternary sp3-hybridized carbon atom, a key feature of the spiro formation, was confirmed by its chemical shift in the NMR spectrum and its crystallographically determined geometry. researchgate.net

The table below presents relevant crystallographic data for a compound resulting from the reaction of 9-methylacridine with iodine, showcasing the type of information obtained from X-ray diffraction analysis.

| Parameter | Value |

| Radiation Source | Mo-Kα (λ = 0.71073 Å) |

| Temperature | 290 ± 1 °C |

| 2θmax | 508° |

| Structure Solution | Direct Methods |

| Refinement | Full-matrix least-squares |

This data is for a related acridine derivative and illustrates the typical parameters reported in a crystallographic study. psu.edu

Advanced Spectroscopic Probes for Mechanistic Investigations (e.g., EPR analysis)

While direct Electron Paramagnetic Resonance (EPR) analysis of this compound itself is not extensively reported in the provided context, the use of advanced spectroscopic techniques, including those that could be complemented by EPR in broader mechanistic studies, is evident in the investigation of acridine derivatives. The reactivity and interaction of these compounds with biological targets or other molecules often involve radical intermediates or paramagnetic species, which are amenable to EPR analysis.

Mechanistic studies of acridine derivatives frequently employ a combination of spectroscopic methods to understand their mode of action. For example, the interaction of acridine derivatives with DNA has been studied using UV-Vis spectroscopy, which shows hypochromicity and a slight hypsochromic shift upon binding, indicating intercalation. nih.gov Fluorescence quenching studies are also used to determine binding constants with proteins like human serum albumin (HSA). nih.gov

In the context of anion sensing, fluorescence spectroscopy and ¹H NMR titration have been used to investigate the interaction between acridine-triazole probes and iodide ions. mdpi.com These studies provide direct evidence of hydrogen bonding and allow for the calculation of binding stoichiometry and constants. mdpi.com

While not EPR, other advanced techniques like isothermal titration calorimetry (ITC) are employed to further characterize these interactions. mdpi.com The biological activity of many acridine derivatives is linked to their ability to inhibit enzymes like topoisomerases I and II. mdpi.com Mechanistic investigations into this inhibition often involve studying the formation of a ternary complex between the drug, DNA, and the enzyme, a process where radical-based mechanisms could potentially be probed by EPR.

The development of acridine-based fluorescent sensors for anions like H₂PO₄⁻ has been investigated using fluorescence spectroscopy, which revealed a significant bathochromic shift in emission upon binding. researchgate.net The proposed mechanism involves an anion-induced assembly of the sensors, leading to the formation of an excimer between two acridine rings. researchgate.net Such dynamic processes could potentially be studied using time-resolved spectroscopic techniques, and if paramagnetic states are involved, EPR would be a valuable tool.

Biomolecular Interaction Studies: Mechanistic Insights of 9 Iodomethyl Acridine and Acridine Analogues

Deoxyribonucleic Acid (DNA) Intercalation Mechanisms

The planar tricyclic structure of the acridine (B1665455) core is exceptionally well-suited for insertion between the base pairs of the DNA double helix, a process known as intercalation. nih.govwiserpub.com This non-covalent interaction is the primary mode of DNA binding for many acridine derivatives and is responsible for significant alterations in the structure and function of DNA. nih.govbohrium.com

Physicochemical Basis of Acridine-DNA Interactions (π-π Stacking, Hydrogen Bonding, Electrostatic Interactions)

The stability of the acridine-DNA complex is governed by a combination of non-covalent forces:

π-π Stacking: The primary driving force for intercalation is the π-π stacking interaction between the aromatic rings of the acridine molecule and the purine (B94841) and pyrimidine (B1678525) bases of DNA. wiserpub.comnih.govzu.edu.ua This interaction involves the delocalized π-electrons of the acridine ring and the DNA bases, creating a stable, stacked arrangement. nih.gov The planar nature of the acridine ring system is crucial for maximizing this overlap. mdpi.commdpi.com

Hydrogen Bonding: Hydrogen bonds can form between the substituents on the acridine ring and the functional groups of the DNA bases or the phosphate (B84403) backbone. nih.govwiserpub.com For instance, computational studies have revealed that acridine can interact with DNA through hydrogen bonds between the hydrogen atoms of the acridine and the oxygen atoms of the DNA, with bond lengths ranging from 2.370 Å to 3.472 Å. nih.gov The specific pattern and strength of these hydrogen bonds can contribute to the sequence selectivity of the interaction. vu.nlnih.gov

Sequence and Groove Specificity of DNA Intercalation

Acridine derivatives can exhibit preferences for certain DNA sequences and grooves. While intercalation is the primary binding mode, some derivatives may also interact with the major or minor grooves of the DNA helix. mdpi.comnih.gov The substituents on the acridine ring play a critical role in determining this specificity. For example, studies on acridine-4-carboxamide derivatives have shown a higher affinity for GC-rich sequences compared to AT-rich sequences. oup.com The nature of the side chains can also influence whether the molecule binds in the major or minor groove. nih.gov

Impact on DNA Conformation and Topological Changes

The insertion of an acridine molecule between DNA base pairs induces significant conformational changes in the DNA double helix. These changes include:

Unwinding of the Helix: Intercalation causes a localized unwinding of the DNA helix, increasing the separation between adjacent base pairs to accommodate the intercalator. nih.gov

Changes in Supercoiling: By unwinding the DNA, intercalators can alter the superhelical density of circular DNA, such as plasmids. nih.gov This can have profound effects on DNA replication and transcription, processes that are sensitive to the topological state of the DNA. researchgate.netresearchgate.net

Destabilization of the Double Helix: Some studies suggest that the binding of certain acridine derivatives can lead to a destabilization of the double helix, making the DNA bases more accessible. nih.gov

Thermodynamic and Kinetic Parameters of DNA Binding (e.g., Binding Constants, Free Energy, Enthalpy, Entropy)

The interaction between acridine derivatives and DNA can be characterized by various thermodynamic and kinetic parameters. Binding constants (K) for acridine-DNA interactions are typically in the range of 104 to 106 M-1, indicating a strong binding affinity. nih.govresearchgate.net

| Acridine Derivative | DNA Type | Binding Constant (K) / M⁻¹ | Reference |

| Acridine Orange | Calf Thymus DNA | - | oup.com |

| Acridine-purine/pyrimidine conjugates | Calf Thymus DNA | 10⁴ to 10⁶ | nih.gov |

| Diacridines | - | > 10⁸ to 10⁹ | pnas.org |

This table is interactive. Click on the headers to sort the data.

Structure-Activity Relationships (SAR) Governing Intercalation Efficiency

The efficiency of DNA intercalation and the resulting biological activity are highly dependent on the chemical structure of the acridine derivative. nih.govacs.org Key structural features that influence intercalation include:

Planarity of the Acridine Ring: A planar aromatic system is essential for effective insertion between DNA base pairs. mdpi.com

Substituents on the Acridine Ring: The nature, position, and size of substituents can significantly impact binding affinity and sequence selectivity. oup.comnih.gov For example, attaching alkylating groups to the acridine chromophore can create DNA-targeted agents with enhanced cytotoxicity. nih.govacs.org

Side Chains: The presence and nature of side chains can influence solubility, groove binding preferences, and interactions with other biological molecules. nih.gov

Enzymatic Target Interactions and Inhibition Mechanisms

Beyond direct DNA intercalation, acridine derivatives, including by extension 9-(Iodomethyl)acridine, can exert their biological effects by targeting and inhibiting key cellular enzymes involved in DNA metabolism. bohrium.comnih.govrsc.org

Prominent enzymatic targets for acridine analogues include:

Topoisomerases: These enzymes are crucial for resolving topological problems in DNA that arise during replication, transcription, and recombination. researchgate.netresearchgate.net Acridine derivatives can act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA. rsc.orgresearchgate.net This leads to the accumulation of DNA strand breaks and ultimately triggers cell death. researchgate.net

Telomerase: This enzyme is responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. Many cancer cells exhibit high levels of telomerase activity. Acridine derivatives have been shown to inhibit telomerase, likely through the stabilization of G-quadruplex structures that can form in telomeric DNA. mdpi.comnih.gov

The inhibitory activity of acridine derivatives against these enzymes is often linked to their ability to intercalate into DNA, thereby altering the substrate recognized by the enzyme. rsc.org

Topoisomerase I and II Inhibition: Molecular Mechanisms

Acridine derivatives are well-documented inhibitors of topoisomerases, enzymes crucial for managing DNA topology during cellular processes like replication and transcription. researchgate.netnih.gov Their primary mechanism of action involves the physical obstruction of the enzyme's function through DNA intercalation. The flat, aromatic acridine core inserts itself between adjacent base pairs of the DNA double helix, a process driven by hydrophobic and van der Waals forces. mdpi.com This intercalation distorts the DNA structure, creating a physical barrier that prevents the topoisomerase enzyme from re-ligating the DNA strand(s) after cleavage.

Many acridine derivatives, such as the clinical drug amsacrine, function as "topoisomerase poisons." nih.govacs.org Rather than simply inhibiting the enzyme, they stabilize the transient "cleavage complex" formed between the topoisomerase and DNA. nih.gov This leads to an accumulation of single- or double-strand DNA breaks, which are toxic to the cell and can trigger apoptosis. nih.gov The substituents on the acridine ring play a critical role in this process. They can form specific interactions with amino acid residues in the topoisomerase's binding pocket or with the DNA backbone, further enhancing the stability of the ternary drug-DNA-enzyme complex. nih.gov While many acridines target topoisomerase II, some derivatives have also shown inhibitory activity against topoisomerase I. mdpi.com The inhibition of Topoisomerase I is often attributed to the binding of the derivative to the DNA molecule itself, rather than direct inhibition of the enzyme. mdpi.com

Telomerase Inhibition: Mechanistic Aspects

Telomerase, an enzyme responsible for maintaining the length of telomeres at the ends of chromosomes, is another key target for acridine-based compounds. researchgate.net The mechanism of inhibition is distinct from that of topoisomerase inhibition and focuses on the unique structure of telomeric DNA. The G-rich single-stranded overhang of telomeres can fold into a four-stranded structure known as a G-quadruplex.

Investigation of Other Enzyme Binding Sites (e.g., Butyrylcholinesterase, Histone Deacetylase)

The versatile acridine scaffold has been explored for its inhibitory potential against a range of other enzymes.

Butyrylcholinesterase (BChE): Acridine derivatives have been extensively studied as inhibitors of BChE, an enzyme involved in hydrolyzing the neurotransmitter acetylcholine. plu.mxnih.gov The inhibitory mechanism is often of a mixed competitive/non-competitive type. researchgate.net Molecular docking studies suggest that the acridine ring can interact with aromatic residues within the active site gorge of BChE. plu.mxnih.gov For instance, the gorge of BChE contains an active site and a peripheral anionic site (P-site), and ligands can bind to either or both. mdpi.com The specific substituents on the acridine core determine the potency and selectivity of the inhibition. frontiersin.orgnih.gov

| Acridine Derivative Type | Target Enzyme | Observed IC50 Values | Reference |

| 9-phosphoryl-9,10-dihydroacridines | Butyrylcholinesterase | 2.90 µM to >100 µM | researchgate.net |

| 9-aryl(heteroaryl)-N-methyl-acridinium | Butyrylcholinesterase | Effective inhibitors | plu.mx |

| 9-heterocyclic amino-N-methyl-9,10-dihydroacridine | Butyrylcholinesterase | Effective inhibitors | plu.mx |

Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. mdpi.comexplorationpub.com Inhibitors of HDACs have emerged as important therapeutic agents. The general structure of many HDAC inhibitors consists of three parts: a zinc-binding group (ZBG) that coordinates with the zinc ion in the enzyme's active site, a linker, and a "cap" group that interacts with the surface of the enzyme. explorationpub.com The acridine moiety can serve as a bulky, aromatic cap group. nih.gov Acridine-based HDAC inhibitors have been designed to incorporate the HDAC inhibitor core into the acridine scaffold, resulting in compounds that can exhibit potent and selective inhibitory activity against certain HDAC isoforms, such as HDAC6. nih.gov

Protein-Ligand Binding Mechanisms

Understanding the physical principles that govern the interaction between a ligand like this compound and its protein target is fundamental to elucidating its biological activity.

Exploration of Binding Models (Lock-and-Key, Induced Fit, Conformational Selection)

The process of a ligand binding to a protein can be conceptualized through several models:

Lock-and-Key Model: Proposed by Emil Fischer, this is the earliest model. It envisions both the protein's binding site (the lock) and the ligand (the key) as rigid structures with perfectly complementary shapes. researchgate.netresearchgate.net Binding occurs when the ligand fits precisely into the pre-formed active site.

Induced Fit Model: This model, proposed by Daniel Koshland, acknowledges the flexibility of proteins. nih.govddg-pharmfac.net It suggests that the initial binding of a ligand is relatively weak, but this interaction induces a conformational change in the protein. researchgate.net This change optimizes the shape of the binding site, leading to a tighter, more stable complex. ddg-pharmfac.net

Conformational Selection Model: This model posits that a protein does not exist in a single conformation but rather as an ensemble of different, pre-existing conformational states in equilibrium. researchgate.netnih.gov The ligand does not induce a new conformation but instead selectively binds to and stabilizes the specific conformation from this ensemble that has the highest affinity for it. researchgate.net This shifts the conformational equilibrium towards the bound state.

In reality, protein-ligand binding is a dynamic process, and elements of both induced fit and conformational selection often play a role. libretexts.org An initial binding event might occur via conformational selection, followed by minor structural adjustments characteristic of an induced fit to optimize the interaction. researchgate.net

Analysis of Non-Covalent Interactions Governing Protein-Ligand Complexes (e.g., Hydrogen Bonds, π–σ Interactions)

The stability of any protein-ligand complex is determined by the sum of multiple, relatively weak non-covalent interactions. nih.gov For acridine-based ligands, these interactions are critical:

Hydrogen Bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. While the core acridine structure is primarily non-polar, substituents containing amine or carbonyl groups can act as hydrogen bond donors or acceptors, forming specific interactions with protein residues. nih.gov

Hydrophobic Interactions: The large, non-polar surface area of the acridine ring system is driven out of the aqueous environment and into the often greasy, hydrophobic pockets of protein binding sites. This is a major driving force for binding.

π-Interactions: The delocalized π-electron system of the aromatic acridine ring is crucial for several types of interactions:

π-π Stacking: Occurs when two aromatic rings stack face-to-face or face-to-edge. This is the primary interaction responsible for DNA intercalation and is also important for binding to aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in protein active sites.

C-H–π Interactions: A weak type of hydrogen bond where a C-H bond acts as the donor and the π-electron cloud of an aromatic ring acts as the acceptor. arturorobertazzi.it

Anion-π Interactions: An interaction between an anion and the electron-poor face of a π-system. arturorobertazzi.it

These varied non-covalent forces collectively dictate the affinity and specificity of this compound and its analogues for their biological targets. nih.govarturorobertazzi.it

Thermodynamic Characterization of Protein Binding (e.g., Isothermal Titration Calorimetry (ITC))

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to obtain a complete thermodynamic profile of a binding interaction in a single experiment. springernature.comnih.gov It directly measures the heat that is either released (exothermic) or absorbed (endothermic) when a ligand is titrated into a solution containing a protein. youtube.comyoutube.com

From the resulting data, several key thermodynamic parameters can be determined:

Binding Affinity (Ka) or Dissociation Constant (Kd): A measure of the strength of the interaction.

Stoichiometry (n): The ratio of ligand molecules to protein molecules in the complex. nih.gov

Enthalpy Change (ΔH): The heat absorbed or released upon binding, reflecting the changes in bonding energies (e.g., hydrogen bonds, van der Waals forces). springernature.com

Entropy Change (ΔS): Calculated from the other parameters, this reflects the change in disorder of the system upon binding, often influenced by the release of ordered water molecules from the binding surfaces (the hydrophobic effect). nih.gov

Gibbs Free Energy Change (ΔG): Also calculated, this is the ultimate measure of binding spontaneity.

By providing this comprehensive data, ITC reveals the driving forces behind the interaction. For example, a binding event might be "enthalpically driven," indicating that favorable bond formation is the dominant factor, or "entropically driven," suggesting that the hydrophobic effect is the primary contributor to the binding affinity. This level of detail is invaluable for understanding the molecular basis of ligand recognition.

| Thermodynamic Parameter | Information Provided |

| Binding Affinity (Ka) | Strength of the binding interaction. |

| Stoichiometry (n) | Molar ratio of ligand to protein in the complex. |

| Enthalpy (ΔH) | Heat released or absorbed; reflects bond formation/breakage. |

| Entropy (ΔS) | Change in randomness; often reflects the hydrophobic effect. |

| Gibbs Free Energy (ΔG) | Overall spontaneity of the binding event. |

Specific Protein Targets (e.g., Human Serum Albumin (HSA), TDP-43)

Human Serum Albumin (HSA) Interaction

Acridine derivatives are known to interact with human serum albumin (HSA), the most abundant protein in human plasma, which plays a critical role in the transport and disposition of many drugs. Spectrophotometric and fluorescence spectroscopy studies have been employed to characterize these interactions.

One study investigated the interaction of acridine itself with HSA, revealing an equilibrium constant of 1.54 ± 0.20 x 10(5) 1 mol-1 at pH 7.4 and 20°C. researchgate.net This indicates a strong interaction between the acridine core and the protein. Further research on 3,6-diaminoacridine derivatives, such as 3,6-diphenoxycarbonyl aminoacridine and 3,6-diethoxycarbonyl aminoacridine, has elucidated the thermodynamic parameters of these interactions. nih.gov The binding process for these derivatives with HSA was found to be spontaneous, with hydrophobic interactions identified as the predominant stabilizing forces. nih.gov

The binding parameters for the interaction of selected acridine derivatives with HSA are summarized in the table below.

| Acridine Derivative | Binding Constant (K) (M⁻¹) | Thermodynamic Parameter (ΔG°) (kJ/mol) | Predominant Intermolecular Forces |

| Acridine | 1.54 x 10⁵ | Not Reported | Not Specified |

| 3,6-diphenoxycarbonyl aminoacridine | Not Specified | Spontaneous (ΔG° < 0) | Hydrophobic interactions |

| 3,6-diethoxycarbonyl aminoacridine | Not Specified | Spontaneous (ΔG° < 0) | Hydrophobic interactions |

TDP-43 Interaction

TAR DNA-binding protein 43 (TDP-43) is a protein implicated in the pathology of several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS). The aggregation of TDP-43 is a key hallmark of these conditions. Several studies have explored the potential of acridine derivatives to modulate TDP-43 aggregation.

An acridine-based compound, designated as AIM4, has shown significant efficacy in inhibiting the aggregation of a C-terminal fragment of TDP-43 in vitro. techpedia.inresearchgate.net This inhibition was dose-dependent, with up to 80% reduction in aggregation observed at a 1:10 protein-to-inhibitor molar ratio. techpedia.in Spectroscopic analysis revealed that AIM4 reduces the β-sheet content in TDP-43, a structural feature associated with aggregation. techpedia.in Molecular docking studies suggest that acridine derivatives can bind to the C-terminal domain of TDP-43 through intermolecular hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov Specifically, the aromatic backbone of the acridine scaffold is proposed to engage in π-σ interactions with phenylalanine residues of TDP-43, while side chains can form hydrogen bonds with glycine (B1666218) residues, potentially inhibiting fibrillation. nih.gov Another acridine derivative, AIM4 ([4,5-bis{(N-carboxy methyl imidazolium)methyl}acridine] dibromide), has been reported to significantly reduce TDP-43 amyloid-like aggregation in vitro and in a yeast model. nih.gov

The following table summarizes the observed effects of an acridine derivative on TDP-43 aggregation.

| Acridine Derivative | Effect on TDP-43 Aggregation | Mechanism of Action |

| AIM4 | Inhibition of aggregation by up to 80% | Reduction of β-sheet content; binding to the C-terminal domain |

| AIM4 ([4,5-bis{(N-carboxy methyl imidazolium)methyl}acridine] dibromide) | Reduction of amyloid-like aggregation | Not specified |

Ribonucleic Acid (RNA) Binding Investigations and Mechanistic Implications

The ability of acridine and its analogues to bind to nucleic acids is a well-established characteristic, with intercalation being a primary mode of interaction with DNA. mdpi.commdpi.com While DNA has been the traditional focus, the interaction of acridines with RNA is also of significant interest.

Acridine derivatives can bind to RNA, and this interaction can have significant biological consequences. For instance, 9-aminoacridine (B1665356) has been shown to bind to RNA in vitro, which is thought to contribute to its inhibitory effects on ribosomal RNA (pre-rRNA) processing. mdpi.com The binding of acridines to RNA can occur through intercalation, where the planar acridine ring inserts itself between the base pairs of the RNA duplex. mdpi.com This intercalation is stabilized by van der Waals forces and can be supplemented by ionic interactions between the acridine molecule and the phosphate backbone of the RNA. mdpi.com

The structural features of acridine derivatives can influence their RNA binding affinity and specificity. For example, in a study of neomycin-acridine conjugates, the length of the linker connecting the aminoglycoside (neomycin) to the acridine moiety was found to be a critical determinant of binding specificity for the HIV-1 Rev response element (RRE) RNA. researchgate.net A shorter linker length resulted in optimal RRE specificity. researchgate.net This highlights that modifications to the core acridine structure can be used to tune the RNA binding properties of these molecules.

The primary mechanism of action for the inhibition of RNA synthesis by some acridine derivatives is related to the inhibition of RNA polymerase binding to the DNA template. nih.gov While this is an indirect effect on RNA, it underscores the multifaceted ways in which acridines can influence RNA-related processes.

Design and Development of 9 Iodomethyl Acridine Based Advanced Materials and Probes

Role in Fluorescent Dye Development and Optoelectronic Materials